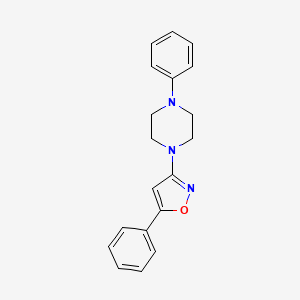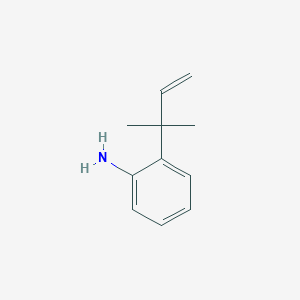
Benzenamine, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis-: is an organic compound with the molecular formula C18H22N2. It is a derivative of benzenamine, featuring two benzenamine groups connected by a 1,2-dimethyl-1,2-ethenediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- typically involves the reaction of benzenamine derivatives with appropriate alkylating agents. One common method is the reaction of 4-aminobenzene with 1,2-dimethyl-1,2-dibromoethane under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- can undergo oxidation reactions, typically forming quinonoid structures.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of the benzenamine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism by which Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4,4’-(1,2-ethanediyl)bis-
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 2,4-dimethyl-
Comparison:
- Benzenamine, 4,4’-(1,2-ethanediyl)bis- has a similar structure but lacks the dimethyl groups, which can influence its reactivity and applications.
- Benzenamine, 4,4’-methylenebis- features a methylene bridge instead of the 1,2-dimethyl-1,2-ethenediyl bridge, affecting its chemical properties and uses.
- Benzenamine, 2,4-dimethyl- has methyl groups at different positions, leading to different reactivity and potential applications.
Benzenamine, 4,4’-(1,2-dimethyl-1,2-ethenediyl)bis- is unique due to its specific structural features, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
93018-94-1 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
4-[3-(4-aminophenyl)but-2-en-2-yl]aniline |
InChI |
InChI=1S/C16H18N2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3 |
InChI-Schlüssel |
PPHWHFGPDYLVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)
![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)

![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)

![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)



